Bienvenue dans la boutique en ligne BenchChem!

(6-(Trifluoromethoxy)pyridin-3-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

(6-(Trifluoromethoxy)pyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol. It features a trifluoromethoxy group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring, conferring a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 42.4 Ų.

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
Cat. No. B8017362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethoxy)pyridin-3-yl)methanol
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)OC(F)(F)F
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-3,12H,4H2
InChIKeySSCKSSXOCYZTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Trifluoromethoxy)pyridin-3-yl)methanol (CAS 1361825-40-2): Baseline Procurement and Chemical Identity


(6-(Trifluoromethoxy)pyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol [1]. It features a trifluoromethoxy group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring, conferring a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 42.4 Ų [2]. The compound is commercially available with purities typically ranging from 95% to 98% .

Why (6-(Trifluoromethoxy)pyridin-3-yl)methanol Cannot Be Simply Substituted by In-Class Pyridine Methanol Analogs


The specific substitution pattern of (6-(trifluoromethoxy)pyridin-3-yl)methanol—a trifluoromethoxy group ortho to the pyridine nitrogen and a hydroxymethyl group meta to the nitrogen—dictates its unique physicochemical and reactivity profile [1]. Compared to the 5-(trifluoromethoxy) regioisomer, the 6-substitution yields a higher computed lipophilicity (XLogP3 1.5 vs. 1.2) [2][3]. Compared to the 6-trifluoromethyl analog, the trifluoromethoxy variant has an additional oxygen atom that serves as a hydrogen bond acceptor and increases TPSA (42.4 vs. 33.1 Ų) while maintaining a 0.6 log unit lipophilicity advantage (XLogP3 1.5 vs. 0.9) [2][4]. These differences in electronic and steric properties mean that substitution with a close analog would alter key molecular recognition events and synthetic outcomes, as discussed in the quantitative evidence below.

(6-(Trifluoromethoxy)pyridin-3-yl)methanol: Quantitative Differentiation Against Key Comparators


Lipophilicity Advantage Over 6-Trifluoromethyl Analog Drives Superior Membrane Permeability Predictions

The target compound (6-(trifluoromethoxy)pyridin-3-yl)methanol exhibits a computed XLogP3-AA value of 1.5, which is 0.6 log units higher than that of its 6-trifluoromethyl analog (XLogP3 = 0.9) [1]. This 0.6 log unit increase in lipophilicity translates to an approximately 4-fold higher predicted octanol-water partition coefficient, which is a primary determinant of passive membrane permeability. The trifluoromethoxy group achieves this lipophilicity enhancement while retaining a polar surface area of 42.4 Ų, identical to the 5-(trifluoromethoxy) regioisomer but larger than the 33.1 Ų of the 6-CF3 analog [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Differentiation: 6-OCF3 Substitution Enhances Lipophilicity Relative to 5-OCF3 Isomer

Direct comparison of the 6-(trifluoromethoxy) target compound with its 5-(trifluoromethoxy) regioisomer reveals a difference in computed lipophilicity. The target compound (6-position OCF3) has an XLogP3 of 1.5, whereas the 5-position OCF3 isomer has an XLogP3 of 1.2 [1]. This 0.3 log unit difference in lipophilicity arises from the different spatial orientation of the trifluoromethoxy group relative to the pyridine nitrogen. Despite sharing the same molecular weight (193.12 g/mol) and TPSA (42.4 Ų), the regioisomers are not interchangeable for applications where precise lipophilicity tuning is required [1][2].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

Hydrogen Bond Acceptor Capacity: OCF3 Group Provides Additional H-Bond Acceptor Relative to CF3 Analog

The trifluoromethoxy (-OCF3) group in the target compound contributes an additional oxygen atom compared to the trifluoromethyl (-CF3) group in the analog. This results in a hydrogen bond acceptor count of 6 for the target compound versus 5 for the 6-CF3 analog [1][2]. The extra hydrogen bond acceptor site can participate in additional non-covalent interactions with biological targets, potentially enhancing binding affinity or altering selectivity profiles. While both compounds have one hydrogen bond donor (the hydroxymethyl group), the increased acceptor count provides a distinct molecular recognition surface [1][2].

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Optimal Procurement Scenarios for (6-(Trifluoromethoxy)pyridin-3-yl)methanol Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity with Retained Polar Surface Area

In lead optimization campaigns where balancing lipophilicity and polarity is critical for oral bioavailability, (6-(trifluoromethoxy)pyridin-3-yl)methanol offers a unique profile. Its XLogP3 of 1.5 provides a 0.6 log unit advantage over the 6-CF3 analog while maintaining a TPSA of 42.4 Ų, which is favorable for passive membrane permeability without exceeding Lipinski's rule-of-five thresholds [1][2]. Procurement of this specific building block is justified when the design hypothesis requires a moderately lipophilic pyridine core with an additional hydrogen bond acceptor relative to CF3 analogs.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects of Trifluoromethoxy Substitution

When conducting systematic SAR studies to map the effects of trifluoromethoxy regioisomerism on biological activity, the 6-substituted compound provides a distinct data point relative to the 5-substituted isomer (XLogP3 1.2). The 0.3 log unit lipophilicity difference, despite identical molecular weight and TPSA, makes this compound essential for understanding how subtle changes in substitution pattern affect target engagement and pharmacokinetics [1][2].

Synthesis of Fluorinated Heterocyclic Intermediates for Agrochemical or Pharmaceutical APIs

The compound serves as a versatile intermediate for further functionalization via the hydroxymethyl handle, enabling the introduction of a trifluoromethoxy-substituted pyridine motif into more complex molecules. This motif is known to enhance metabolic stability and bioavailability, as supported by class-level evidence [1][2]. Procurement is appropriate for laboratories engaged in the synthesis of fluorinated drug candidates or crop protection agents where such properties are desired.

Quote Request

Request a Quote for (6-(Trifluoromethoxy)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.